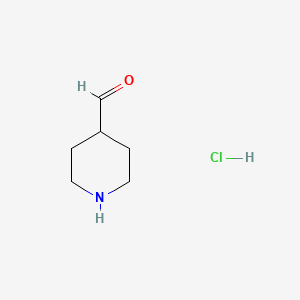

Piperidine-4-carbaldehyde hydrochloride

Description

Contextual Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry and pharmaceutical development. proquest.comdntb.gov.uanih.gov Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability. The non-planar, chair-like conformation of the piperidine scaffold provides a three-dimensional architecture that is crucial for specific interactions with biological targets like enzymes and receptors. lifechemicals.com This "3D shape" allows for the creation of additional protein-ligand interactions that are often inaccessible to flat, aromatic rings. lifechemicals.com

Piperidine derivatives are core components in over seventy commercially available drugs, including blockbuster pharmaceuticals, treating a wide range of conditions from central nervous system disorders to cancer and allergies. lifechemicals.comarizona.edu The piperidine nucleus is found in numerous natural alkaloids with potent biological activity and serves as a foundational scaffold for designing novel therapeutic agents. dntb.gov.uaresearchgate.net Researchers continuously explore new methods for synthesizing and functionalizing piperidine rings, highlighting the unabated importance of this scaffold in the quest for new medicines. nih.govresearchgate.netajchem-a.com The introduction of chiral piperidine scaffolds is particularly significant, as it can enhance biological activity, selectivity, and pharmacokinetic properties while potentially reducing toxicity. researchgate.net

Strategic Importance of Piperidine-4-carbaldehyde (B112701) Hydrochloride as a Multifunctional Synthetic Intermediate

Piperidine-4-carbaldehyde hydrochloride emerges as a strategically important building block due to its dual functionality. It possesses a secondary amine within the piperidine ring and a reactive aldehyde group at the 4-position. This bifunctional nature allows it to participate in a diverse range of chemical transformations, making it a powerful tool for molecular construction.

The aldehyde group is a versatile handle for various reactions, including:

Condensation Reactions: It can react with amines or active methylene (B1212753) compounds to form imines, enamines, or products of Knoevenagel condensation. For instance, related structures like 4-(piperidin-1-yl)benzaldehyde (B83096) readily undergo condensation with hydrazines to form hydrazone derivatives. researchgate.net

Reductive Amination: The aldehyde can react with an amine followed by reduction to form a new carbon-nitrogen bond, a cornerstone reaction in medicinal chemistry.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of functionalized piperidines.

Multicomponent Reactions (MCRs): Aldehydes are key components in many MCRs, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, allowing for the rapid assembly of complex molecules in a single step. nih.govresearchgate.net

Simultaneously, the nitrogen atom of the piperidine ring can undergo N-alkylation, N-arylation, or acylation, enabling the introduction of various substituents to modulate the compound's properties. This strategic placement of two distinct reactive sites makes this compound a valuable intermediate for creating diverse libraries of compounds for drug discovery and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1159825-32-7 | ambeed.com, chemscene.com, bldpharm.com |

| Molecular Formula | C₆H₁₂ClNO | ambeed.com, chemscene.com, bldpharm.com |

| Molecular Weight | 149.62 g/mol | ambeed.com, chemscene.com, bldpharm.com |

| MDL Number | MFCD09800468 | ambeed.com, bldpharm.com |

| InChI Key | BUDPPMIPWUJUJX-UHFFFAOYSA-N | ambeed.com |

| SMILES Code | O=CC1CCNCC1.[H]Cl | ambeed.com, bldpharm.com |

Historical Development and Contemporary Relevance in Heterocyclic Compound Synthesis

The synthesis of the parent piperidine ring has a long history, with early methods focusing on the reduction of pyridine, often through catalytic hydrogenation. nih.gov Over the decades, numerous synthetic strategies have been developed to create substituted piperidines, reflecting their growing importance. organic-chemistry.org The development of functionalized intermediates like this compound is a modern advancement aimed at streamlining the synthesis of complex target molecules.

In contemporary organic synthesis, efficiency and diversity are paramount. This compound is highly relevant as it serves as a key starting material in modern synthetic methodologies. Its utility is particularly evident in the construction of other heterocyclic systems. For example, research has shown that piperidine scaffolds can be incorporated into thiosemicarbazones, a class of compounds with interesting biological activities, through reactions involving a benzaldehyde (B42025) moiety attached to a piperidine ring. ajchem-a.com Furthermore, the use of piperidine as a catalyst and a reagent in one-pot multicomponent reactions to generate complex structures like pyrano[3,2-c]chromenes underscores the integral role of such building blocks in modern synthetic chemistry. nih.gov These examples showcase a shift from simple ring functionalization to using pre-functionalized, versatile scaffolds to rapidly build molecular complexity.

Unexplored Research Avenues and Future Trajectories for this compound

While established in its role as a synthetic intermediate, several research avenues for this compound remain underexplored. The future trajectory for this compound is likely to focus on its application in novel and innovative areas of chemical science.

One promising direction is its use in the asymmetric synthesis of chiral molecules. researchgate.net Developing catalytic methods that can stereoselectively transform the aldehyde or functionalize the ring would provide access to enantiomerically pure compounds, which are highly sought after in medicinal chemistry for their potential for enhanced potency and reduced side effects. nih.gov

Another area of potential growth is in the field of materials science. Aldehydes are known to participate in polymerization reactions. Investigating the ability of this compound to act as a monomer or cross-linking agent could lead to the development of novel functional polymers with unique properties conferred by the incorporated piperidine units.

Furthermore, the application of this building block in the synthesis of novel, complex heterocyclic scaffolds for high-throughput screening in drug discovery remains a vast area for exploration. arizona.edu Its dual reactivity could be exploited in diversity-oriented synthesis to generate large libraries of unique piperidine-containing compounds. The development of greener and more sustainable synthetic methods utilizing this intermediate will also be a key focus for future research. ajchem-a.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidine-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-5-6-1-3-7-4-2-6;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDPPMIPWUJUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593715 | |

| Record name | Piperidine-4-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-32-7 | |

| Record name | Piperidine-4-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Piperidine 4 Carbaldehyde Hydrochloride and Its Precursors

Diverse Approaches to the Piperidine (B6355638) Ring Construction

The formation of the piperidine skeleton is a critical step, and numerous methodologies have been established. These can be broadly categorized into strategies that form the ring through intramolecular cyclization, pathways involving reductive amination, and condensation reactions.

Intramolecular cyclization is a powerful method for constructing the piperidine ring from a linear precursor. nih.gov Among these, the Dieckmann condensation is a widely utilized intramolecular Claisen condensation for synthesizing β-keto esters, which are key precursors to 4-piperidones. ucl.ac.uk This reaction typically involves treating a diester with a strong base to induce ring closure.

A common approach to 4-piperidones starts with the addition of a primary amine, such as benzylamine, to two equivalents of an alkyl acrylate (B77674) (e.g., methyl acrylate). dtic.milchemicalbook.com This Michael addition forms an N,N-disubstituted β-amino ester. The subsequent Dieckmann condensation of this intermediate, promoted by a base like sodium metal in toluene, yields a 3-methoxycarbonyl-4-piperidone derivative. chemicalbook.comchemicalbook.com Hydrolysis and decarboxylation of this β-keto ester then furnish the desired N-substituted-4-piperidone. dtic.milchemicalbook.com This method is versatile, allowing for the synthesis of various piperidine-2,4-diones as well. core.ac.ukresearchgate.net

Beyond the Dieckmann condensation, other intramolecular cyclization reactions are also employed. nih.gov These can involve the cyclization of amino-aldehydes, often mediated by radical reactions, or the oxidative amination of alkenes catalyzed by transition metals like gold(I) or palladium. nih.govorganic-chemistry.org Electrosynthesis has also emerged as a green method for the reductive cyclization of imines with dihaloalkanes to form piperidine rings in a flow microreactor. nih.gov

Table 1: Overview of Ring-Closing Strategies for Piperidine Ring Synthesis

| Strategy | Key Reaction | Precursors | Product Type | Key Features |

|---|---|---|---|---|

| Dieckmann Condensation | Intramolecular Claisen condensation | Diesters (e.g., N,N-bis(β-propionate methyl ester) benzylamine) | β-keto esters, 4-Piperidones | Base-catalyzed; versatile for substituted piperidones. ucl.ac.ukdtic.milchemicalbook.com |

| Radical Cyclization | Radical-mediated amine cyclization | Linear amino-aldehydes | Piperidines, Pyrrolidones | Cobalt(II) catalyzed; may produce alkene by-products. nih.gov |

| Oxidative Amination | Gold(I) or Palladium-catalyzed cyclization | Non-activated alkenes | Substituted piperidines | Allows for difunctionalization of the double bond. nih.govorganic-chemistry.org |

| Electroreductive Cyclization | Electrochemical reduction | Imines and terminal dihaloalkanes | Piperidine derivatives | Green chemistry approach using a flow microreactor. nih.gov |

Reductive amination is a cornerstone in the synthesis of nitrogen-containing heterocycles due to its operational simplicity and the wide availability of reagents. researchgate.net This method can be applied in both intramolecular and intermolecular fashions to construct the piperidine ring. The double reductive amination (DRA) of dicarbonyl compounds with an external nitrogen source, such as ammonium (B1175870) formate, is a particularly direct route to the piperidine skeleton. chim.it

This "one-pot" reaction involves a cascade of at least four steps: initial imine formation, reduction to an amine, subsequent intramolecular cyclization to a cyclic imine, and a final reduction to the piperidine ring. chim.it Sugar-derived dicarbonyl compounds are often used as substrates, ensuring control over the stereochemistry of the resulting hydroxyl groups in polyhydroxypiperidines. chim.itresearchgate.net For instance, a xylo-pentodialdose can be subjected to DRA with a protected amino acid, where catalytic hydrogenolysis simultaneously removes the protecting group and forms the piperidine ring. chim.it

Another approach involves an oxidative ring cleavage of a cyclic olefin, like a substituted cyclopentene, to generate a reactive diformyl intermediate. nih.gov This intermediate can then undergo a ring-closing step via double reductive amination with a primary amine, leading to the formation of a piperidine scaffold through ring expansion. nih.gov This stereocontrolled methodology allows for precise control over the final product's stereochemistry. nih.gov

Table 2: Examples of Reductive Amination in Piperidine Synthesis

| Approach | Substrate | Nitrogen Source | Key Reagents | Product |

|---|---|---|---|---|

| Double Reductive Amination (DRA) | Dicarbonyl compounds (e.g., 2,6-heptodiulose) | Ammonium formate | NaBH3CN | Polyhydroxypiperidines chim.it |

| Intramolecular Reductive Amination | Nitrogen-containing carbohydrate precursors | Internal amine | Reducing agents | Polyhydroxypiperidine iminosugars researchgate.net |

| Ring Opening/Closing | Substituted cyclopentenes (yielding diformyl intermediates) | Primary chiral amines | NaBH3CN, Acetic Acid | Functionalized piperidines nih.gov |

| Reductive Cyclization of Dioximes | Bis(oximinoalkyl)amines | Internal (from oximes) | Catalytic hydrogenation | Substituted piperazines/piperidines mdpi.com |

The Mannich reaction is a three-component condensation involving an amine, an aldehyde (like formaldehyde), and a compound with an active hydrogen atom (such as a ketone). jofamericanscience.org It is a classical and highly effective method for synthesizing 4-piperidones. acs.org The reaction involves the condensation of a primary amine, an aldehyde, and a dialkyl ketone, which readily assembles the piperidine ring. acs.org This method allows for the synthesis of a wide variety of 4-piperidones with diverse substituents at multiple positions. acs.org

Inspired by biosynthesis, where Δ1-piperideine is a key intermediate, multi-component Mannich-type reactions have been developed to create polyfunctional piperidines. rsc.orgrsc.org For example, a stereoselective three-component vinylogous Mannich reaction can produce a chiral dihydropyridinone, which serves as a versatile intermediate for building a range of chiral piperidine compounds. rsc.org The nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine, is another potent tool for synthesizing piperidine and piperidinone-based structures. researchgate.net These reactions are valuable in constructing complex natural products and medicinally significant compounds. researchgate.netmun.ca

Table 3: Mannich-type Reactions for Piperidine Synthesis

| Reaction Type | Components | Intermediate/Product | Significance |

|---|---|---|---|

| Classical Mannich Reaction | Primary amine, aldehyde, dialkyl ketone | 4-Piperidones | High yields, good for diverse substitutions. acs.org |

| Vinylogous Mannich Reaction | Dienolate, aldimine | Chiral dihydropyridinones | Biosynthesis-inspired, creates polyfunctional piperidines. rsc.org |

| Nitro-Mannich (Aza-Henry) Reaction | Nitroalkane, imine | β-Nitroamine | Versatile for target-oriented synthesis of complex alkaloids. researchgate.net |

Introduction and Functionalization of the Carbaldehyde Moiety at C-4

Once the piperidine ring, often in the form of a 4-substituted precursor, is constructed, the next critical phase is the introduction of the carbaldehyde group at the C-4 position. This is typically achieved either by the reduction of a C-4 carboxylic acid derivative or through direct formylation reactions.

The partial reduction of carboxylic acid derivatives to aldehydes is a common and effective strategy. rsc.orglibretexts.org Carboxylic acids themselves are generally reduced all the way to alcohols by powerful hydrides like lithium aluminum hydride (LiAlH4). idc-online.com Therefore, less reactive derivatives and more controlled reducing agents are required to stop the reduction at the aldehyde stage.

Esters such as ethyl or methyl 1-benzylpiperidine-4-carboxylate are frequently used precursors. google.comprepchem.com These can be selectively reduced to the corresponding aldehyde, N-benzyl-4-formylpiperidine, using hydride reagents. Diisobutylaluminum hydride (DIBAL-H) is a standard choice for this transformation, typically performed at low temperatures like -78°C in a solvent such as toluene. prepchem.com Another method involves using sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) in the presence of a cyclic amine like pyrrolidine (B122466). google.com The reduction of nitriles, such as 1-benzylpiperidine-4-carbonitrile, also provides a direct route to the aldehyde. google.comresearchgate.net Weinreb amides, for example, tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, are also excellent substrates for reduction to aldehydes using reagents like LiAlH4 at low temperatures, which prevents over-reduction to the alcohol. chemicalbook.com

Table 4: Reduction of C-4 Carboxylic Acid Derivatives to Piperidine-4-carbaldehyde (B112701)

| Precursor | Reducing Agent | Conditions | Product |

|---|---|---|---|

| Ethyl 1-benzylpiperidine-4-carboxylate | Diisobutylaluminum hydride (DIBAL-H) | Toluene, -78°C | 1-Benzylpiperidine-4-carboxaldehyde prepchem.com |

| Methyl N-benzylpiperidine carboxylate | Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) / Pyrrolidine | Toluene, -30°C to room temp. | N-benzyl-4-formylpiperidine google.com |

| 1-Benzylpiperidine-4-carbonitrile | Not specified in detail, general reduction | Mild conditions | N-benzyl-4-piperidinecarbaldehyde google.com |

| tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide) | Lithium aluminum hydride (LiAlH4) | THF, -10°C | 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde chemicalbook.com |

Formylation reactions offer alternative pathways to introduce the aldehyde functional group. One of the most common and industrially viable methods is the oxidation of the corresponding C-4 primary alcohol, N-benzyl-4-hydroxymethylpiperidine. tandfonline.com The Swern oxidation, which uses oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures, is highly effective for this conversion. chemicalbook.comchemicalbook.com A related procedure, the Corey-Kim oxidation, uses N-chlorosuccinimide and dimethyl sulfide. tandfonline.com

Direct formylation of the piperidine nitrogen is also possible using various reagents. Methods include reacting piperidine with formic acid and a coupling agent like EDCI, or reacting it with an organic acid ester such as methyl formate. chemicalbook.comgoogle.com While these methods formylate the nitrogen atom to produce N-formylpiperidine, introducing the formyl group at the C-4 position often requires a multi-step approach starting from a C-4 functionalized piperidine, like a 4-piperidone.

Several routes starting from N-benzyl-4-piperidone have been developed. These include the Wittig reaction with (methoxymethyl)triphenylphosphonium (B8745145) chloride followed by hydrolysis of the enol ether, and the Darzens condensation with ethyl chloroacetate (B1199739) followed by decarboxylation. chemicalbook.comtandfonline.com Another method involves converting the piperidone to its corresponding epoxide, which is then rearranged to the aldehyde using a Lewis acid. chemicalbook.comtandfonline.com

Table 5: Formylation and Related Reactions to Synthesize Piperidine-4-carbaldehyde

| Precursor | Method/Reagents | Product | Key Features |

|---|---|---|---|

| N-Benzyl-4-hydroxymethylpiperidine | Swern Oxidation (Oxalyl chloride, DMSO) | N-Benzylpiperidine-4-carboxaldehyde | High yield, low-temperature reaction. chemicalbook.comchemicalbook.com |

| N-Benzyl-4-hydroxymethylpiperidine | Corey-Kim Oxidation (N-chlorosuccinimide, DMS) | N-Benzyl-4-formylpiperidine | Operationally simple and efficient for bulk preparation. tandfonline.com |

| N-Benzyl-4-piperidone | Wittig Reaction / Hydrolysis | N-Benzyl-4-formylpiperidine | Two-step process via an enol ether intermediate. chemicalbook.comtandfonline.com |

| N-Benzyl-4-piperidone | Epoxidation / Rearrangement | 1-Benzylpiperidine-4-carbaldehyde | High yields using trimethyloxosulfonium iodide and a Lewis acid. chemicalbook.comtandfonline.com |

| Piperidine | Formic Acid / EDCI | N-Formylpiperidine | Direct N-formylation. chemicalbook.com |

Stereoselective Synthesis of Piperidine-4-carbaldehyde Derivatives

The synthesis of specific stereoisomers of piperidine-4-carbaldehyde and its derivatives is crucial, as the three-dimensional arrangement of atoms significantly influences their biological activity and pharmacological properties. Stereoselective synthesis methodologies aim to control the formation of chiral centers within the piperidine ring, leading to enantiomerically enriched or diastereomerically pure products.

Enantioselective Catalysis in Piperidine Scaffold Assembly

Enantioselective catalysis is a cornerstone for constructing chiral piperidine scaffolds from achiral or racemic precursors. researchgate.net This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of piperidines, which are applicable to precursors of piperidine-4-carbaldehyde.

One prominent strategy involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. nih.gov This method can produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which are valuable precursors for enantioenriched piperidines. nih.gov Another powerful technique is the asymmetric hydrogenation of pyridine (B92270) derivatives using iridium catalysts paired with chiral ligands like MeO-BoQPhos, which has achieved high levels of enantioselectivity (up to 93:7 er). researchgate.net The resulting optically active piperidines can then be further functionalized. researchgate.net

The use of chiral auxiliaries, often derived from the chiral pool like amino acids or carbohydrates, represents another effective strategy. researchgate.net For instance, phenylglycinol-derived oxazolopiperidone lactams serve as versatile building blocks for the enantioselective synthesis of a wide array of piperidine-containing compounds. researchgate.netresearchgate.net Similarly, arabinopyranosylamine has been employed as a chiral auxiliary to direct the stereochemical outcome of domino reactions, yielding N-arabinosyl dehydropiperidinones with high diastereoselectivity, which can be converted to specific piperidine enantiomers. researchgate.net

Table 1: Examples of Enantioselective Catalytic Systems in Piperidine Synthesis

| Catalytic System | Reaction Type | Substrate | Product Type | Enantiomeric Ratio/Excess | Reference |

|---|---|---|---|---|---|

| Rh-catalyst / Chiral Ligand | Asymmetric Carbometalation | Phenyl pyridine-1(2H)-carboxylate | 3-Substituted Tetrahydropyridine | High ee | nih.gov |

| Ir-catalyst / MeO-BoQPhos | Asymmetric Hydrogenation | 2-Alkyl-pyridines | 2-Alkyl-piperidines | Up to 93:7 er | researchgate.net |

| Phenylglycinol-derived Lactam | Chiral Auxiliary | Various | 2-Alkylpiperidines, Di-alkylpiperidines | High Enantioselectivity | researchgate.net |

| D-Arabinopyranosylamine | Chiral Auxiliary | O-pivaloylated aldimines | Dehydropiperidinones | High Diastereoselectivity | researchgate.net |

Diastereoselective Approaches

Diastereoselective strategies are essential for synthesizing piperidine derivatives with multiple stereocenters, controlling their relative spatial orientation. These methods are critical when the target molecule, such as a polysubstituted piperidine-4-carbaldehyde, contains more than one chiral center.

A modular approach has been developed for the synthesis of trisubstituted chiral piperidines, starting from a chiral-pool synthesis of an orthogonally protected piperidine tricarboxylic acid diester. nih.gov This process involves a formal [4+2] cyclization, a diastereoselective reduction, and subsequent regioselective ring-opening to yield a single enantio- and diastereomer. nih.gov This intermediate allows for sequential functionalizations using modern catalytic methods. nih.gov

Domino reactions, where multiple bond-forming events occur in a single pot, provide an efficient route to complex piperidines. A domino Mannich–Michael reaction using Danishefsky's diene and chiral aldimines derived from arabinopyranosylamine produces dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can be further elaborated; for example, subsequent conjugate cuprate (B13416276) addition leads to 2,6-cis-substituted piperidinones, while enolate alkylation provides 2,3-trans-substituted derivatives. researchgate.net

Another powerful method is the reductive nitro-Mannich reaction, which can establish three contiguous stereocenters. researchgate.net The initial diastereoselective Mannich reaction between a β-substituted nitroalkane and a glyoxylate (B1226380) imine is followed by reductive cyclization to yield stereochemically pure piperidines. researchgate.net Additionally, boronyl radical-catalyzed [4+2] cycloaddition between 3-aroyl azetidines and various alkenes has been shown to produce polysubstituted piperidines with high yield and diastereoselectivity. nih.gov

Catalytic Systems in Piperidine-4-carbaldehyde Hydrochloride Synthesis

The synthesis of this compound and its derivatives benefits from a range of advanced catalytic systems. These catalysts offer high efficiency, selectivity, and functional group tolerance, enabling the construction of the piperidine core under mild conditions.

Organocatalysis for Asymmetric Transformations

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.govacs.org These catalysts are often inspired by biosynthetic pathways and provide a green and robust alternative to metal-based systems. rsc.org

The Mannich reaction is a key transformation in the synthesis of piperidine alkaloids, and organocatalysts like L-proline have been used effectively to mediate this reaction. rsc.org In a biomimetic approach, L-proline catalyzes the asymmetric Mannich reaction to produce 2-substituted piperidines with high enantiomeric excess (up to 97% ee). nih.govacs.org The catalyst functions by activating a carbonyl compound through the formation of an enamine intermediate, which then reacts with a cyclic imine like Δ¹-piperideine. rsc.org This methodology offers a direct, protective-group-free route to chiral piperidine scaffolds. acs.org

Table 2: Organocatalytic Asymmetric Synthesis of Piperidine Derivatives

| Organocatalyst | Reaction Type | Key Intermediate | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| L-proline | Biomimetic Mannich Reaction | Enamine | (+)-Pelletierine and analogues | Up to 97% | acs.org |

Transition Metal-Catalyzed Processes (e.g., Palladium-catalyzed reactions, Rh-complex catalysis)

Transition metals such as palladium, rhodium, iridium, and copper are widely used to catalyze the formation of piperidine rings. nih.gov These metals can facilitate a variety of transformations including hydrogenation, dearomatization, cyclization, and cross-coupling reactions. nih.govdigitellinc.com

Rhodium and palladium are particularly effective for the hydrogenation of pyridine precursors to form piperidines. nih.gov Rhodium(I) complexes with chiral ligands have been used for the enantioselective hydrogenation of tetrasubstituted enamides to access chiral piperidines. nih.gov Palladium-catalyzed reactions are also central to modern synthetic strategies. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be used to functionalize piperidine scaffolds. rsc.org A modular strategy to build complex piperidines involves using palladium catalysis for sequential decarboxylative functionalizations of a piperidine tricarboxylate intermediate. nih.gov

Recent advances have also focused on the direct C-H activation of the piperidine ring. Transition metal catalysis can direct the arylation at the C-2 position of N-pyridyl-protected piperidines. researchgate.net Furthermore, copper-catalyzed intramolecular C-H amination of N-fluoride amides provides a route to piperidines through a proposed Cu(I)/Cu(II) catalytic cycle. acs.org

Table 3: Selected Transition Metal-Catalyzed Reactions for Piperidine Synthesis

| Metal Catalyst | Ligand/System | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Rhodium(I) | P-chiral bisphosphorus | Asymmetric Hydrogenation | Access to chiral piperidines from enamides | nih.gov |

| Palladium(0) | Pd₂(dba)₃ / BINAP | Buchwald-Hartwig Arylation | Preparation of N-aryl piperidine precursors | researchgate.net |

| Palladium(II) | PdCl₂(PhCN)₂ / CuI | Sonogashira Coupling | Alkynylation of vinyl chloride-functionalized piperidines | rsc.org |

| Rhodium | Chiral Ligand | Asymmetric Reductive Heck | Cross-coupling of dihydropyridines with boronic acids | nih.gov |

| Copper | Tris(pyrazolyl)borate | Intramolecular C-H Amination | Cyclization via N-F bond activation | acs.org |

Biocatalytic Integration in Cascade Processes

Biocatalysis, which harnesses the power of enzymes, offers unparalleled selectivity and efficiency for synthesizing complex molecules under mild, environmentally friendly conditions. Integrating biocatalysis into multi-step cascade reactions, often in combination with chemo-catalysis, provides elegant and powerful synthetic routes. rsc.org

A hybrid bio-organocatalytic cascade has been developed for the synthesis of 2-substituted piperidines. rsc.orgrsc.org This approach uses a transaminase enzyme to generate the reactive cyclic imine intermediate (Δ¹-piperideine) in situ from a precursor like cadaverine. rsc.orgresearchgate.net This imine is then intercepted by an organocatalyst (L-proline) which facilitates a Mannich reaction with a ketone to form the desired piperidine alkaloid. rsc.org

Another innovative chemo-enzymatic cascade employs an amine oxidase and an ene-imine reductase (EneIRED) to synthesize 3-substituted piperidines. thieme-connect.com This process involves the chemical generation of a tetrahydropyridine, which is then oxidized by the amine oxidase to a pyridinium (B92312) ion. thieme-connect.com Subsequent reduction by an EneIRED via a dynamic kinetic resolution produces the desired piperidine enantiomer with high selectivity. thieme-connect.com A recent breakthrough combines biocatalytic C-H oxidation using enzymes like hydroxylases with radical cross-coupling reactions. chemistryviews.orgnews-medical.net This two-stage process allows for the selective hydroxylation of piperidines, followed by efficient carbon-carbon bond formation, dramatically simplifying the synthesis of complex, medicinally relevant piperidines. news-medical.net

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles is paramount in modern pharmaceutical synthesis to minimize environmental impact and enhance process safety and efficiency. nih.govmdpi.com The design and optimization of synthetic routes for this compound and its precursors can be significantly improved by adhering to these principles.

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention: Designing synthetic pathways that minimize the generation of waste products is a fundamental goal. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov

Less Hazardous Chemical Synthesis: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.govmdpi.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. nih.gov Research has demonstrated the use of deep eutectic solvents (DES), such as a glucose-urea mixture, as an inexpensive and environmentally benign reaction medium for the synthesis of piperidin-4-one derivatives, which are precursors to piperidine-4-carbaldehyde. asianpubs.org

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. nih.gov Microwave-assisted synthesis is a promising energy-efficient method that can significantly reduce reaction times from hours or days to minutes. mdpi.com

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. nih.gov The synthesis of piperidines from bio-based platform chemicals like furfural (B47365) represents a sustainable approach. nih.gov

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. nih.gov

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. nih.gov The use of catalytic amounts of a base in the synthesis of piperidine-4-carbothioamide (B1532958) hydrochloride, a related compound, highlights the potential for catalytic approaches. google.com Iron-catalyzed reductive amination and palladium-catalyzed hydrogenation are other examples of catalytic methods for piperidine synthesis. nih.govmdpi.com

Real-Time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. nih.gov

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. nih.gov

Table 1: Application of Green Chemistry Principles in Piperidine Synthesis

| Green Chemistry Principle | Application in Piperidine Synthesis | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Safer Solvents | Use of deep eutectic solvents (e.g., glucose-urea) for piperidin-4-one synthesis. | Avoids volatile organic compounds, improves safety, and uses biodegradable materials. | asianpubs.org |

| Catalysis | Palladium-catalyzed hydrogenation of pyridine derivatives. | High efficiency and selectivity, reducing the need for stoichiometric reagents. | nih.gov |

| Catalysis | Iron-catalyzed reductive amination. | Utilizes an earth-abundant and less toxic metal catalyst. | mdpi.com |

| Use of Renewable Feedstocks | Synthesis from bio-based furfural. | Reduces reliance on fossil fuels and promotes a circular economy. | nih.gov |

| Design for Energy Efficiency | Microwave-assisted synthesis. | Drastically reduces reaction times and energy consumption. | mdpi.comrsc.org |

Large-Scale Synthesis and Process Development for Pharmaceutical Applications

The transition from laboratory-scale synthesis to large-scale industrial production of this compound for pharmaceutical use presents a unique set of challenges. Process development focuses on ensuring consistent product quality, high yields, and operational safety while maintaining economic viability.

A common precursor for piperidine-4-carbaldehyde is N-benzyl-4-formylpiperidine. One patented method for its synthesis involves the oxidation of (1-benzyl-4-piperidyl)methanol (B150785) using a system of 2,2,6,6-tetramethyl-1-piperidone (TEMPO), sodium periodate, and sodium bromide. This method is highlighted as being suitable for industrial production due to its mild reaction conditions, high yield (93.3%), and high product purity (99%). google.com Traditional methods, such as oxidation with oxalyl chloride, suffer from severe reaction conditions, numerous side reactions, and complex workup procedures, making them less suitable for large-scale applications. google.com

Another approach involves the partial reduction of N-benzyl-4-ethoxycarbonylpiperidine. The use of sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) modified with pyrrolidine has been explored. However, a significant challenge in scaling up this process was the formation of by-products due to over-reduction. Extensive research revealed that the addition of an alkaline base like potassium tert-butoxide could suppress the formation of these by-products, enabling a viable synthetic process. researchgate.net

The synthesis of piperazine-2,6-dione, another heterocyclic compound, provides insights into efficient large-scale procedures. Key advantages of a developed large-scale synthesis include the use of inexpensive starting materials, satisfactory yields, and a convenient workup that avoids the need for chromatographic purification. researchgate.net These principles are directly applicable to the process development of this compound.

For instance, a patented method for preparing N-benzyl-4-piperidinecarboxaldehyde starts from 4-piperidinecarboxylic acid and proceeds through several steps, including esterification, alkylation, hydrolysis, acylation, dehydration to a nitrile, and finally reduction. This multi-step process is designed to have mild reaction conditions and simple post-treatment, avoiding the need for column chromatography and ensuring high repeatability. google.com

Table 2: Key Considerations in Large-Scale Synthesis of Piperidine Derivatives

| Process Parameter | Challenge | Strategy for this compound | Reference |

|---|---|---|---|

| Starting Material Cost | High cost of raw materials can make the process economically unviable. | Utilize inexpensive and readily available starting materials like 4-piperidinecarboxylic acid. | researchgate.netgoogle.com |

| Reaction Conditions | Harsh conditions (e.g., extreme temperatures, pressures) can be difficult and costly to implement on a large scale. | Develop methods that operate under mild conditions, such as the TEMPO-based oxidation which runs at 20-25°C. | google.com |

| By-product Formation | Side reactions can reduce yield and purity, complicating purification. | Optimize reaction parameters, such as the use of additives like potassium tert-butoxide to suppress over-reduction. | researchgate.net |

| Purification | Chromatographic purification is often not feasible for large quantities. | Design syntheses that yield high-purity products directly or through simple filtration and washing. | google.comresearchgate.net |

| Catalyst Selection | Poor solubility or deactivation of catalysts can hinder scalability. | Select robust and soluble catalysts, or heterogeneous catalysts that are easily separated. | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of Piperidine 4 Carbaldehyde Hydrochloride

Transformations Involving the Aldehyde Functional Group

The aldehyde functional group (–CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to a wide array of nucleophilic addition and redox reactions.

The carbonyl carbon of piperidine-4-carbaldehyde (B112701) is a primary site for nucleophilic attack. A variety of carbon and heteroatom nucleophiles can add to the carbonyl group, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Grignard Reaction: Grignard reagents (R-MgX) are potent carbon nucleophiles that readily react with the aldehyde to produce secondary alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction of an N-protected piperidine-4-carbaldehyde derivative with a Grignard reagent would yield the corresponding secondary alcohol. The protection of the piperidine (B6355638) nitrogen is often necessary to prevent it from reacting with the highly basic Grignard reagent. A related transformation involves the reaction of N-acetyl-4-benzoylpiperidine with phenylmagnesium halide, which results in the formation of N-acetyl-α,α-diphenyl-4-piperidinemethanol. google.com

Reformatsky Reaction: This reaction involves the addition of an organozinc reagent, typically formed from an α-halo ester and zinc metal, to the aldehyde. pharmdguru.comwikipedia.org The reaction produces a β-hydroxy ester. wikipedia.orgpsiberg.com The organozinc reagents, or Reformatsky enolates, are less reactive than Grignard reagents, which allows for their chemoselective addition to aldehydes and ketones without reacting with other functional groups like esters. wikipedia.org The general mechanism involves the insertion of zinc into the carbon-halogen bond of the α-halo ester, followed by coordination to the carbonyl oxygen and subsequent carbon-carbon bond formation. wikipedia.org

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Name | Nucleophile | Reagents | Product Type |

| Grignard Reaction | Carbanion (R⁻) | R-MgX, then H₃O⁺ | Secondary Alcohol |

| Reformatsky Reaction | Zinc Enolate | 1. α-halo ester, Zn2. H₃O⁺ | β-Hydroxy Ester |

The aldehyde group of piperidine-4-carbaldehyde can be readily oxidized to a carboxylic acid functional group. This transformation is a common step in the synthesis of piperidine-4-carboxylic acid and its derivatives, which are important intermediates in pharmaceutical chemistry. diva-portal.orgresearchgate.net Various oxidizing agents can be employed for this purpose. While specific documented conditions for the direct oxidation of piperidine-4-carbaldehyde hydrochloride are not detailed in the provided results, standard oxidation protocols for aldehydes are applicable. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, Jones reagent), or milder reagents like silver oxide (Ag₂O) under appropriate pH conditions to avoid side reactions involving the piperidine ring. The synthesis of piperidine-4-carboxylic acid is a key step in accessing a variety of biologically active molecules. researchgate.net

The aldehyde group can undergo reduction to form either a primary alcohol or a methyl group, depending on the reducing agent and reaction conditions.

Reduction to an Alcohol: Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) or treatment with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the aldehyde to a primary alcohol, yielding (piperidin-4-yl)methanol.

Reduction to a Methylene (B1212753) Group (Wolff-Kishner Reduction): The Wolff-Kishner reduction converts a carbonyl group directly into a methylene (–CH₂) group. wikipedia.orgmasterorganicchemistry.com This reaction is carried out under strongly basic conditions at high temperatures, typically using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. masterorganicchemistry.comyoutube.com The mechanism involves the initial formation of a hydrazone intermediate, which is then deprotonated by the strong base. wikipedia.orgalfa-chemistry.com A subsequent series of steps leads to the elimination of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion, and the formation of a carbanion that is protonated by the solvent to yield the final alkane product. wikipedia.orgyoutube.com For piperidine-4-carbaldehyde, this reaction would yield 4-methylpiperidine. Given the highly basic conditions, the piperidine nitrogen would be in its free base form during the reaction. This method is particularly useful for substrates that are sensitive to the strongly acidic conditions of the alternative Clemmensen reduction. wikipedia.orgalfa-chemistry.com

Table 2: Comparison of Aldehyde Reduction Methods

| Reaction Name | Reagents | Product | Key Conditions |

| Catalytic Hydrogenation | H₂, Pd/C | (Piperidin-4-yl)methanol | Neutral pH, pressure |

| Hydride Reduction | NaBH₄ or LiAlH₄ | (Piperidin-4-yl)methanol | Mild, alcoholic or ethereal solvent |

| Wolff-Kishner Reduction | N₂H₄, KOH, heat | 4-Methylpiperidine | Strongly basic, high temperature |

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde, followed by a dehydration reaction. diva-portal.org This reaction is typically catalyzed by a weak base, such as an amine. Interestingly, piperidine itself is often used as a catalyst for this transformation. The reaction of piperidine-4-carbaldehyde with active methylene compounds like malonic acid or its esters (e.g., diethyl malonate) in the presence of a catalytic amount of base would lead to the formation of an α,β-unsaturated product after elimination of water.

Reactivity of the Secondary Amine Group within the Piperidine Ring

The secondary amine (–NH–) in the piperidine ring is a nucleophilic and basic center. As the starting material is a hydrochloride salt, the nitrogen atom is protonated (–NH₂⁺–), rendering it non-nucleophilic. Therefore, a stoichiometric amount of base must be added to liberate the free amine before it can participate in reactions requiring its nucleophilicity.

The nitrogen atom of the piperidine ring can be readily alkylated to form a tertiary amine once it has been converted to its free base form. This is a standard nucleophilic substitution reaction where the amine nitrogen attacks an alkyl halide (e.g., an alkyl bromide or iodide), displacing the halide ion. researchgate.net To drive the reaction to completion and neutralize the hydrogen halide formed during the reaction, a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) is typically used. researchgate.netnih.gov The choice of solvent often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net For example, reacting piperidine-4-carbaldehyde (after neutralization of the HCl salt) with an alkyl bromide in the presence of K₂CO₃ in DMF would yield the corresponding N-alkyl-4-formylpiperidine. Care must be taken to control stoichiometry, as over-alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net

Table 3: Typical Conditions for N-Alkylation of Piperidine

| Alkylating Agent | Base | Solvent | Temperature |

| Alkyl Bromide/Iodide | K₂CO₃ or KHCO₃ | DMF or Acetonitrile | Room Temp. to 70°C |

| Benzyl Bromide | Triethylamine (Et₃N) | Methanol | Reflux |

N-Acylation Reactions

N-acylation is a fundamental transformation for the secondary amine of the piperidine ring, often employed to install functional groups or as a protecting strategy. researchgate.net This reaction involves the formation of an amide bond by treating the piperidine nitrogen with an acylating agent. A sustainable, continuous-flow (CF) process has been developed for the N-acetylation of various amines, including piperidine, using acetonitrile as the acetylating reagent and alumina (B75360) as a catalyst. nih.gov In this process, secondary amines like piperidine have been shown to convert to their acetylated derivatives in quantitative yields. nih.gov The reaction is notable for avoiding hazardous and toxic carboxylic acid derivatives like acetyl chloride or acetic anhydride. nih.gov

More complex intramolecular acyl migrations involving piperidine nitrogens have also been studied. For instance, in certain spiro[piperidine-quinoline] systems, an acyl group has been observed to transfer from an exocyclic nitrogen to the piperidine nitrogen under specific debenzylation conditions. researchgate.net

The following table summarizes the results for the N-acetylation of various amines under optimized continuous-flow conditions, demonstrating the high efficiency of this method for compounds structurally related to piperidine.

Table 1: N-Acetylation of Various Amines in a Continuous-Flow System Data sourced from a study on sustainable N-acetylation processes. nih.gov

| Entry | Substrate Amine | Acetylated Product | Yield (%) | Residence Time (min) |

|---|---|---|---|---|

| 1 | Piperidine | 1-Acetylpiperidine | >99 | 27 |

| 2 | Morpholine | 4-Acetylmorpholine | >99 | 27 |

| 3 | Benzylamine | N-Benzylacetamide | >99 | 27 |

Formation and Interconversion of Hydrochloride Salt and Free Base

Piperidine-4-carbaldehyde is frequently supplied and stored as its hydrochloride salt (C₆H₁₂ClNO). bldpharm.comachmem.com This salt form generally offers greater stability and easier handling compared to the free base. The interconversion between the hydrochloride salt and the free base is a routine and critical procedure in its synthetic applications.

Conversion of the hydrochloride salt to the free base is typically achieved by treatment with a suitable base. This process neutralizes the hydrochloric acid, deprotonating the piperidinium (B107235) nitrogen to yield the free secondary amine. Common bases used for this purpose include aqueous solutions of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). researchgate.netnih.gov For example, a piperidine derivative salt can be dissolved in water, basified to a pH of 10-12 with NaOH, and then extracted with an organic solvent like diethyl ether to isolate the free amine. nih.gov Similarly, processes have been described where a 4-anilido-piperidine derivative is isolated as the free base from its HCl salt before being converted into another pharmaceutically acceptable salt. google.com

Conversely, the free base can be readily converted back to the hydrochloride salt by treating its solution in an organic solvent with hydrochloric acid, either as a gas or an aqueous solution. nih.gov This process is often used for purification or to facilitate precipitation of the compound from a solution. researchgate.net

Reactions of Amines (e.g., Schiff base formation, acylation)

The reactivity of Piperidine-4-carbaldehyde is characterized by both its secondary amine and its aldehyde functional groups. While N-acylation targets the amine (as discussed in 3.2.2), the aldehyde group is a key site for reactions such as Schiff base formation.

Schiff bases, or imines, are formed through the condensation of the aldehyde group of Piperidine-4-carbaldehyde with a primary amine. researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often catalyzed by a small amount of acid. ijacskros.com The resulting C=N double bond of the azomethine group is a versatile functional handle for further synthetic transformations. researchgate.netnih.gov Studies have detailed the synthesis of Schiff bases from 4-(aminomethyl)piperidine (B1205859) and various aldehydes, highlighting the general methodology of refluxing equimolar amounts in a solvent like methanol. ijacskros.com Although Piperidine-4-carbaldehyde itself acts as the aldehyde component, piperidine as a structural motif is also used as a catalyst in other Schiff base syntheses.

The table below outlines typical conditions for the synthesis of Schiff bases derived from a piperidine-containing amine, which are analogous to the reactions Piperidine-4-carbaldehyde would undergo with primary amines.

Table 2: Synthesis Conditions for Piperidine-Derived Schiff Bases Data adapted from the synthesis of Schiff bases from 4-(aminomethyl)piperidine. ijacskros.com

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|

| 4-(Aminomethyl)piperidine | 4-Bromobenzaldehyde | Methanol | Glacial Acetic Acid | 60-70 | 6-7 |

Intramolecular and Intermolecular Cyclization Reactions

Piperidine-4-carbaldehyde and related structures are valuable precursors in both intramolecular and intermolecular cyclization reactions to generate more complex heterocyclic systems. These reactions are fundamental to building the core of many biologically active molecules. mdpi.com

Intermolecular Cyclization: These reactions involve the construction of a new ring from two or more separate molecules. A common strategy is the [5+1] annulation, where a five-carbon difunctional component reacts with an amine to form the piperidine ring. nih.gov For instance, the double reductive amination of glutaric dialdehyde (B1249045) with aniline (B41778) derivatives, catalyzed by ruthenium(II), is an effective route to N-aryl piperidines. nih.gov

Intramolecular Cyclization: In these reactions, a new ring is formed from a single molecule containing both the amine and a reactive partner for the aldehyde.

Prins Cyclization: A notable approach involves the Prins cyclization of homoallylic amines with aldehydes. When catalyzed by concentrated hydrochloric acid, this reaction can produce cis-3,4-disubstituted piperidines with high diastereoselectivity. nih.gov

Radical-Mediated Cyclization: Linear amino-aldehydes can undergo intramolecular cyclization using a cobalt(II) catalyst in a radical-mediated process to yield piperidines. mdpi.com

Reductive Hydroamination: Alkynes can undergo an acid-mediated cyclization cascade involving the formation of an enamine, which generates an iminium ion that is subsequently reduced to form the piperidine ring. mdpi.com

Copper-Promoted Carboamination: N-functionalized piperidines can be synthesized via the intramolecular carboamination of unactivated olefins, promoted by copper(II) carboxylate. nih.gov This oxidative cyclization efficiently forms both five- and six-membered rings. nih.gov

Elucidation of Reaction Mechanisms and Kinetic Studies

Understanding the mechanisms and kinetics of reactions involving piperidine scaffolds is crucial for controlling reaction outcomes, particularly stereoselectivity.

Cyclization Mechanisms: Mechanistic studies of the Prins cyclization, supported by Density Functional Theory (DFT) calculations, suggest that the reaction proceeds via a mechanism with significant carbocationic character. nih.gov The calculations indicate that the transition state leading to the cis piperidine product is favored, aligning with experimental observations under kinetic control. nih.gov In contrast, using certain Lewis acids at higher temperatures can lead to the thermodynamically more stable trans product. nih.gov

Radical and Organometallic Mechanisms: The mechanism for copper(II)-promoted intramolecular carboamination is proposed to involve an initial syn-aminocupration of the olefin to form the N-C bond, followed by the formation of a primary carbon radical which then engages in C-C bond formation. nih.gov In cobalt-catalyzed radical cyclizations of amino-aldehydes, a competitive process between radical rebound and a 1,5-hydride transfer can lead to the formation of by-products. mdpi.com

Hydride Transfer Amination: The intramolecular amination of sp³ C-H bonds can occur via a hydride transfer cyclization of N-tosylimines. nih.gov In this one-pot procedure, a 5-aryl-aldehyde reacts with a sulfonamide in the presence of a Lewis acid to form an imine, which then cyclizes to yield a 2-aryl-piperidine. nih.gov The reaction is highly stereoselective and its efficiency is influenced by the conformational rigidity of the substrate. nih.gov

Derivatization Strategies for Enhanced Functionality and Scope

Chemical derivatization is a powerful strategy to enhance the functionality of a molecule or to improve its properties for specific applications, such as analytical detection. xjtu.edu.cn Piperidine-based reagents are used in derivatization to improve the analysis of other compounds.

A key example is the use of an N-(4-aminophenyl)piperidine tag to improve the detection of organic acids by supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov Many organic acids are difficult to detect in their native form. By reacting the carboxylic acid groups with the piperidine-containing tag, a derivative with high proton affinity is formed, which is much more sensitive in positive ionization mode mass spectrometry. nih.gov This strategy has been shown to improve detection limits by 25- to 2100-fold, enabling the measurement of compounds that were previously undetectable. nih.gov The sensitivity for compounds that were already detectable was increased by at least 200-fold. nih.gov

This approach highlights how the piperidine scaffold can be incorporated into a derivatization agent to fundamentally alter the analytical properties of a target molecule, expanding the scope of what can be measured.

Table 3: Improvement in Detection Limits of Organic Acids via Derivatization with N-(4-aminophenyl)piperidine Data sourced from a study on improving organic acid detection by SFC-MS. nih.gov

| Organic Acid | Native Form Detection Limit (ppb) | Derivatized Form Detection Limit (ppb) | Fold Improvement |

|---|---|---|---|

| Lactic Acid | 200 | 2 | 100 |

| Succinic Acid | 500 | 0.5 | 1000 |

| Malic Acid | 500 | 1 | 500 |

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Piperidine-4-carbaldehyde (B112701) Hydrochloride as a Foundational Building Block

The piperidine (B6355638) moiety is a ubiquitous structural motif found in numerous natural products and pharmaceuticals, making it a fragment of high importance to the pharmaceutical industry. bldpharm.combeilstein-journals.orgbeilstein-journals.org Piperidine-4-carbaldehyde hydrochloride, as a bifunctional molecule, is a particularly valuable building block. The aldehyde group at the C4-position provides a reactive site for chain extension, cyclization, and functional group transformations, while the piperidine nitrogen allows for various substitutions and modifications. nih.gov

Its utility is demonstrated in the synthesis of 4-substituted-4-aminopiperidine derivatives, which are key intermediates for a class of HIV-1 entry inhibitors. nih.gov The strategic placement of the formyl group allows for its conversion into other functionalities, enabling the synthesis of diverse molecular libraries. This approach facilitates the efficient construction of complex targets, such as piperazino-piperidine (B8394093) based CCR5 antagonists, in a convergent manner. nih.govorganic-chemistry.org The ability to use this compound to introduce the piperidine core early in a synthetic sequence underscores its role as a fundamental component in medicinal chemistry and process development.

Synthesis of Functionalized Piperidine Derivatives

The modification of the core piperidine-4-carbaldehyde structure is a common strategy to access a broad spectrum of derivatives with tailored properties. These transformations can target the aldehyde functionality or the piperidine nitrogen, leading to diverse molecular architectures.

The secondary amine of the piperidine ring is readily functionalized to produce a variety of N-substituted analogues. This modification is crucial for modulating the physicochemical and pharmacological properties of the final compounds. Common strategies include N-alkylation and N-acylation.

For instance, N-benzyl-4-piperidinecarboxaldehyde is a key intermediate in the synthesis of drugs used to treat Alzheimer's disease. Its synthesis can be achieved through multiple routes, often starting from 4-piperidinecarboxylic acid or its derivatives, followed by N-benzylation. One patented method involves the oxidation of (1-benzyl-4-piperidyl)methanol (B150785), highlighting the transformation of a related N-substituted piperidine to obtain the target aldehyde.

Protecting the nitrogen with groups like tert-butyloxycarbonyl (Boc) to form 1-Boc-piperidine-4-carboxaldehyde is a standard tactic in multi-step synthesis. This allows for selective reactions at the aldehyde or other positions on the ring without interference from the nitrogen nucleophile. The Boc group can be easily removed under acidic conditions later in the synthetic sequence. Other analogues, such as 1-Isopropylthis compound , can be prepared through similar N-alkylation procedures, demonstrating the versatility of the piperidine nitrogen for introducing diverse substituents.

| Compound Name | Precursor/Starting Material | Synthetic Transformation |

| N-benzyl-4-piperidinecarboxaldehyde | (1-benzyl-4-piperidyl)methanol | Oxidation |

| 1-Boc-piperidine-4-carboxaldehyde | Piperidine-4-carbaldehyde | N-acylation with Boc-anhydride |

| 1-Isopropylpiperidine-4-carbaldehyde | Piperidine-4-carbaldehyde | N-alkylation with isopropyl halide |

The synthesis of spiro-heterocycles, compounds where two rings share a single atom, is an active area of research due to their unique three-dimensional structures and biological activities. The piperidine framework is a common component in many bioactive spiro-compounds.

Piperidine-4-carbaldehyde can serve as a precursor for constructing spiro-heterocycles. The aldehyde functionality can participate in condensation reactions, such as the Knoevenagel condensation, to form an exocyclic double bond at the C4 position. This intermediate can then undergo subsequent cyclization reactions, like Michael additions or cycloadditions, to form a second ring spiro-fused at the C4 carbon of the piperidine. For example, new spiro-piperidine derivatives have been synthesized in a one-pot fashion using ionic liquids, highlighting modern synthetic approaches to these complex structures. These methods often involve building a new heterocyclic ring system onto the pre-existing piperidine scaffold.

Construction of Polycyclic and Fused Heterocyclic Systems

Beyond simple derivatives, piperidine-4-carbaldehyde is a valuable starting point for the assembly of more elaborate polycyclic and fused heterocyclic systems, which are features of many complex alkaloids and therapeutic agents.

Bis-bispidine tetraazamacrocycles are highly rigid, complex structures containing two 3,7-diazabicyclo[3.3.1]nonane (bispidine) units linked together. These molecules are of interest for their ability to form extremely stable complexes with metal ions, such as copper(II). While the direct synthesis of these macrocycles starting from piperidine-4-carbaldehyde is not extensively detailed in the surveyed literature, the construction of related tetracyclic bis-piperidine alkaloids from marine sponges involves linking two piperidine units via macrocyclic rings.

N-fused bicyclic systems, where the nitrogen atom is at a bridgehead position, are common cores in many alkaloid families. The indolizidine skeleton (a fused five- and six-membered ring system) is a prominent example found in poison-frog alkaloids. The synthesis of these structures often relies on the cyclization of a suitably functionalized piperidine precursor.

A synthetic strategy towards indolizidines can be envisioned starting from piperidine-4-carbaldehyde. The aldehyde would first be subjected to a chain-extension reaction (e.g., a Wittig or Horner-Wadsworth-Emmons reaction) to introduce a two-carbon unit. Subsequent functional group manipulations would lead to an intermediate poised for intramolecular cyclization. This final ring-closing step, often an N-acylation followed by reduction or an intramolecular alkylation, would form the second ring, yielding the N-fused indolizidine core. Synthetic routes to 5,8-disubstituted indolizidines have been successfully developed using trisubstituted piperidine ring systems as key chiral building blocks, demonstrating the feasibility of this general approach.

Role as a Key Intermediate in Pharmaceutical Synthesis

The importance of this compound and its derivatives is firmly established in pharmaceutical synthesis, where it functions as a key building block for introducing the 4-formylpiperidine group into active pharmaceutical ingredients (APIs).

Its most notable application is in the synthesis of Donepezil , where its N-benzyl derivative is a cornerstone intermediate. Patents covering the synthesis of Donepezil explicitly detail reaction pathways starting from this aldehyde.

More recently, piperidine-4-carbaldehyde has been identified as a valuable component in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are novel therapeutic agents designed to degrade specific target proteins within cells. Piperidine-4-carbaldehyde is listed as a linker component used in the synthesis of PROTACs targeting Cyclin-dependent kinase 2 (CDK2), demonstrating its utility in modern medicinal chemistry beyond traditional drug scaffolds.

The compound's aldehyde functionality allows for a variety of transformations, such as reductive amination, Wittig reactions, and condensations, making it a versatile intermediate for creating libraries of compounds for drug discovery. Its role is highlighted in patents as a key intermediate not only for acetylcholinesterase inhibitors like Donepezil but also for the development of other potential therapeutics, such as PI3Kδ inhibitors.

| Pharmaceutical Applications of Piperidine-4-carbaldehyde | |

| Application Area | Specific Use / Target |

| Neurodegenerative Disease | Key intermediate in the synthesis of Donepezil (acetylcholinesterase inhibitor). |

| Oncology / Drug Discovery | Used as a PROTAC linker for synthesizing CDK2-targeting degraders. |

| Inflammation / Immunology | Mentioned as a potential intermediate for PI3Kδ inhibitors. |

Medicinal Chemistry and Pharmacological Applications of Piperidine 4 Carbaldehyde Hydrochloride Derivatives

Spectrum of Biological Activities for Piperidine-Containing Compounds

Anticancer Potential

The piperidine (B6355638) scaffold is a key component in a multitude of anticancer agents, demonstrating efficacy against a wide range of malignancies including breast, prostate, lung, colon, and ovarian cancers. nih.gov The anticancer effects of piperidine derivatives are exerted through various mechanisms, from modulating critical cellular signals to inhibiting key enzymes involved in cancer progression. nih.govresearchgate.net

Piperidine-containing compounds have been shown to regulate several signaling pathways that are essential for the survival and proliferation of cancer cells. nih.gov

STAT-3 and NF-κB: The natural alkaloid piperine (B192125), which features a piperidine ring, can down-regulate the activation of both Signal Transducer and Activator of Transcription 3 (STAT-3) and Nuclear Factor-kappa B (NF-κB) signaling pathways in prostate cancer cells. nih.gov Inhibition of these pathways is crucial as they are major drivers of cancer cell differentiation and growth. nih.gov

PI3K/Akt: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical intracellular route involved in cell proliferation, growth, and survival, and its deregulation is common in many human cancers. nih.gov A piperidine derivative, DTPEP, has been shown to downregulate the PI3K/Akt pathway in breast cancer cells. nih.gov Furthermore, a series of 3,4,6-trisubstituted piperidine derivatives have been developed as potent inhibitors of Akt1, demonstrating significant tumor growth inhibition in xenograft models. nih.gov

JNK/p38-MAPK: The c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase (MAPK) signaling pathway is involved in apoptosis and cancer development. nih.gov Piperine has been observed to induce apoptosis in ovarian cancer cells and, in combination with temozolomide (B1682018) (TMZ), in glioblastoma cells by increasing the phosphorylation rate in the JNK/p38 MAPK pathway. nih.govnih.gov Quinolinones and naphthyridinones with piperidine substituents have also been identified as potent p38 MAP kinase inhibitors. researchgate.net

TGF-ß/SMAD: The Transforming growth factor-beta (TGF-β) signaling pathway, including its canonical SMAD-dependent pathway, is implicated in cancer metastasis and fibrosis. nih.govmdpi.com Piperine has been found to inhibit the TGF-β/SMAD 2/3 signaling pathway, thereby ameliorating pancreatic fibrosis, and to disrupt TGF-β1-induced epithelial-mesenchymal transition (EMT) events in lung adenocarcinoma cells by inhibiting SMAD 2 phosphorylation. nih.govresearchgate.netnih.gov

A key characteristic of malignant tumors is their ability to migrate and metastasize. Piperidine derivatives have demonstrated the ability to impede these processes. For instance, piperine has been shown to inhibit the migration of ovarian and leukemia cancer cells. nih.gov A specific piperidine derivative, compound 17a, effectively hindered the migration of prostate cancer (PC3) cells. nih.gov This compound was also shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.govinvivochem.com

In addition to inhibiting migration, piperidine compounds can induce cell cycle arrest, a mechanism that halts the uncontrolled proliferation of cancer cells.

The piperidine derivative DTPEP was found to arrest both estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) breast cancer cells in the G0/G1 phase of the cell cycle. nih.gov

Novel N-(piperidine-4-yl)benzamide derivatives have been identified as potent cell cycle inhibitors in HepG2 liver cancer cells, inducing arrest through a p53/p21-dependent pathway. nih.gov

Piperine has been reported to cause cell cycle arrest at the G2/M phase in ovarian cancer cells and at the S phase in leukemia cells. nih.gov In colorectal cancer cells, it induces G1 phase arrest. ijnrd.org

A novel and powerful strategy in cancer therapy is the targeted degradation of key proteins through Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov The linker component of the PROTAC is crucial for its efficacy, and piperidine and piperazine (B1678402) moieties are often incorporated into these linkers to improve properties such as solubility and rigidity. rsc.orgexplorationpub.com

Specifically, Piperidine-4-carbaldehyde (B112701) has been identified as a PROTAC linker that can be used in the synthesis of PROTACs targeting Cyclin-Dependent Kinase 2 (CDK2). medchemexpress.com The use of such linkers helps to optimize the affinity for the target protein and enhance the degradation efficiency of the PROTAC molecule. medchemexpress.com This highlights a direct application of a piperidine-4-carbaldehyde derivative in a sophisticated anticancer strategy focused on enzyme degradation. invivochem.comnih.govrsc.org

Piperidine derivatives have been developed as targeted inhibitors for a variety of specific molecules that are critical for cancer growth and survival. researchgate.net

| Target | Compound Type / Research Finding | Reference(s) |

| Angiogenesis | A SIRT6 inhibitor, a marine-derived pyrrole-pyridinimidazole derivative, was found to suppress angiogenesis by inhibiting the activation of AKT and ERK pathways. academicjournals.org | researchgate.netacademicjournals.org |

| EGFR | Benzoxazole-appended piperidine derivatives demonstrated potent Epidermal Growth Factor Receptor (EGFR) inhibition. nih.govresearchgate.net Rhodanine-piperazine hybrids and coumarin-piperazine tethered 1,2,3-triazoles also showed significant EGFR-targeting activity. nih.govmdpi.comtandfonline.com | nih.govresearchgate.netnih.govmdpi.comtandfonline.comresearchgate.net |

| VEGFR | Piperazine-chalcone hybrids and benzenesulfonamides coupled with piperidine have been synthesized as potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. researchgate.netnih.govnih.govresearchgate.net | researchgate.netresearchgate.netnih.govnih.govresearchgate.netmdpi.com |

| ALK | Piperidine carboxamide derivatives have been explored as potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitors. researchgate.net | researchgate.net |

| AKT1 | 3,4,6-trisubstituted piperidine derivatives were discovered as orally active and potent inhibitors of AKT1. tandfonline.com | tandfonline.com |

| Topoisomerase | Curcumin mimics based on a 3,5-bis(arylidene)-4-oxo-piperidine-1-carboxamide scaffold showed promising inhibitory properties against human DNA topoisomerase IIα. nih.gov Benzenesulfonamides with a piperidine moiety have also been designed as dual VEGFR2 and Topoisomerase II inhibitors. researchgate.net | researchgate.netnih.govnih.govresearchgate.netmdpi.com |

| CDK2 | Piperazine derivatives have been identified as novel type II Cyclin-Dependent Kinase 2 (CDK2) inhibitors. nih.gov As mentioned, Piperidine-4-carbaldehyde is used as a linker in the synthesis of CDK2-targeting PROTACs. medchemexpress.com | nih.govmedchemexpress.comresearchgate.netmdpi.commdpi.com |

Antimicrobial Properties

Derivatives of piperidine have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. academicjournals.orgbiointerfaceresearch.com

Synthesized piperidin-4-one derivatives, which are structurally related to piperidine-4-carbaldehyde, have shown notable antibacterial and antifungal activities. biomedpharmajournal.org In one study, thiosemicarbazone derivatives of piperidin-4-ones displayed good antibacterial activity compared to ampicillin (B1664943) and significant antifungal activity against species like M. gypseum, M. canis, and C. albicans. biomedpharmajournal.org Another study on 2,6-disubstituted piperidine-4-one derivatives found potent antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. researchgate.net

Further research has confirmed the broad-spectrum potential of piperidine-based compounds.

One study synthesized six novel piperidine derivatives and found that one compound, in particular, exhibited strong inhibitory activity against seven tested bacteria, including E. coli and S. aureus. academicjournals.org The same study also showed that several of these derivatives had varying degrees of inhibition against fungal species such as Aspergillus niger and Candida albicans. academicjournals.org

The synthesis of benzoyl and sulphonyl derivatives from piperidine-4-carboxamide also yielded compounds with antimicrobial activity, which was evaluated using the disc diffusion method. researchgate.net

These findings underscore the versatility of the piperidine scaffold in developing new therapeutic agents to combat infectious diseases caused by both bacteria and fungi. ijnrd.org

Antibacterial Activity (Gram-positive and Gram-negative)

Derivatives incorporating the piperidine scaffold have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The inherent structural features of the piperidine ring contribute to the antibacterial potential of these compounds. biointerfaceresearch.com

Research into various piperidine derivatives has confirmed their broad-spectrum activity. For instance, certain 2,6-disubstituted piperidine-4-one derivatives have shown potent antibacterial effects, particularly against Gram-positive bacteria like Bacillus subtilis. researchgate.net In other studies, newly synthesized piperidine derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com One compound, in particular, showed good activity against Staphylococcus aureus, which was attributed to the length of the hydrocarbon chain in its ester component. biointerfaceresearch.com

Further investigations on a series of six novel piperidine derivatives revealed varied antibacterial profiles. academicjournals.org One derivative exhibited the strongest inhibitory activity against a range of bacteria including Bacillus cereus, E. coli, S. aureus, B. subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org The antibacterial activity is often evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar (B569324) disk diffusion assays. academicjournals.org Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have also been synthesized and screened, with some compounds showing significant antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

| Derivative Class | Test Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2,6 Disubstituted piperidine-4-one | Bacillus subtilis (Gram-positive) | Highly potent antibacterial activity observed. | researchgate.net |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Active against both strains; good activity against S. aureus. | biointerfaceresearch.com |

| Thiosemicarbazone derivatives of piperidin-4-one | Various strains | Exhibited significant antibacterial activity compared to ampicillin. | biomedpharmajournal.org |